molecular formula C8H7ClF2O3S B13521443 2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride

2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13521443
M. Wt: 256.65 g/mol
InChI Key: KVCXCUSGTWFUQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3,4-difluorophenol with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism by which 2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, allowing the compound to form strong covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride is unique due to its specific fluorine substitution pattern, which imparts distinct reactivity and selectivity compared to its isomers. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

Molecular Formula

C8H7ClF2O3S

Molecular Weight

256.65 g/mol

IUPAC Name

2-(3,4-difluorophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H7ClF2O3S/c9-15(12,13)4-3-14-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2

InChI Key

KVCXCUSGTWFUQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCS(=O)(=O)Cl)F)F

Origin of Product

United States

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